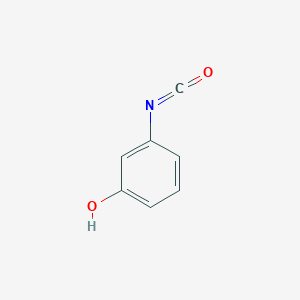

3-Isocyanatophenol

Description

Positional Isomerism within Isocyanatophenol Compounds

Positional isomerism occurs when molecules share the same molecular formula and carbon skeleton but differ in the attachment points of functional groups or substituents tuttee.colibretexts.orgpandai.org. In the case of isocyanatophenols, the fundamental structure consists of a benzene (B151609) ring with a hydroxyl (-OH) group and an isocyanate (-NCO) group. Phenol (B47542) itself has the molecular formula C₆H₆O. When one hydrogen atom on the benzene ring is substituted by an isocyanate group, the resulting molecular formula for any isocyanatophenol isomer is C₇H₅NO₂. The relative positions of the hydroxyl and isocyanate groups on the phenyl ring define the specific isomer.

The three primary positional isomers of isocyanatophenol are:

2-Isocyanatophenol (B14069052) (ortho-isocyanatophenol): The isocyanate group is located adjacent to the hydroxyl group.

3-Isocyanatophenol (meta-isocyanatophenol): The isocyanate group is positioned one carbon atom away from the hydroxyl group.

4-Isocyanatophenol (para-isocyanatophenol): The isocyanate group is located opposite the hydroxyl group.

While specific research data for this compound is limited, its structural characteristics, featuring the meta-relationship between the electron-donating hydroxyl group and the electron-withdrawing isocyanate group, suggest a distinct reactivity profile compared to its ortho and para counterparts. The general molecular formula and weight for these isomers are consistent.

Table 1: Positional Isomers of Isocyanatophenol

| Isomer Name | Position of -NCO Group | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Isocyanatophenol | Ortho | C₇H₅NO₂ | 135.12 vulcanchem.com |

| This compound | Meta | C₇H₅NO₂ | 135.12 (calculated) |

| 4-Isocyanatophenol | Para | C₇H₅NO₂ | 135.12 (inferred) |

Interdisciplinary Relevance in Organic Synthesis, Materials Science, and Environmental Chemistry

The presence of both a reactive isocyanate group and a phenolic hydroxyl group endows isocyanatophenols with significant versatility, making them valuable intermediates and building blocks across several scientific domains.

Organic Synthesis

The isocyanate group (-NCO) is a highly reactive electrophilic moiety that readily undergoes nucleophilic addition reactions. This reactivity is fundamental to its utility in organic synthesis. Key reactions include:

Reaction with Alcohols: Isocyanates react with alcohols to form urethane (B1682113) linkages (-NH-CO-O-), a cornerstone reaction in polyurethane chemistry vulcanchem.com.

Reaction with Amines: Reaction with primary or secondary amines yields urea (B33335) linkages (-NH-CO-NH-) vulcanchem.com.

Cyclotrimerization: Under specific conditions, isocyanates can trimerize to form highly stable isocyanurate rings vulcanchem.com.

The phenolic hydroxyl group (-OH) also contributes to the compound's reactivity. It can participate in hydrogen bonding, influencing solubility in polar aprotic solvents, and can undergo deprotonation in basic media to form phenoxide ions, which can alter electronic properties vulcanchem.com. The relative positions of these groups can influence steric and electronic effects, thereby modulating reaction rates and selectivities. For instance, 2-isocyanatophenol has been noted for its potential as a monomer in specialty polyurethanes, offering enhanced adhesion due to the hydroxyl group's interaction with polar substrates vulcanchem.com. While specific synthetic pathways for this compound are not detailed in the reviewed literature, its functional groups suggest analogous reactivity patterns would be expected.

Materials Science

Isocyanatophenols and their derivatives are particularly significant in materials science, primarily in the field of polymer chemistry. Their ability to form robust polymer networks, especially polyurethanes, is widely exploited.

Polyurethane Precursors: Isocyanatophenols can serve as monomers or co-monomers in the synthesis of polyurethanes. The urethane linkages formed contribute to the polymer's mechanical strength, thermal stability, and chemical resistance vulcanchem.com.

Crosslinking Agents: Derivatives such as Tris(4-isocyanatophenyl) thiophosphate, which features multiple isocyanate groups derived from 4-isocyanatophenol, function as effective crosslinking agents. These agents enhance the three-dimensional network structure of polymers, leading to improved properties such as increased durability, adhesion strength, and resistance to environmental factors in applications like adhesives and coatings chemicalbook.com. The inherent stability of the aromatic structure and the potential for hydrogen bonding from any residual hydroxyl groups can further contribute to the performance characteristics of the resulting polymeric materials vulcanchem.com.

Structure

3D Structure

Properties

CAS No. |

23159-70-8 |

|---|---|

Molecular Formula |

C7H5NO2 |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

3-isocyanatophenol |

InChI |

InChI=1S/C7H5NO2/c9-5-8-6-2-1-3-7(10)4-6/h1-4,10H |

InChI Key |

BVOIFIHUIVLWMZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)N=C=O |

Canonical SMILES |

C1=CC(=CC(=C1)O)N=C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Isocyanatophenol

Strategic Approaches from Aromatic Amine Precursors

The primary precursor for the synthesis of 3-isocyanatophenol is 3-aminophenol (B1664112). sigmaaldrich.comnih.govwikipedia.org The conversion of the amino group to an isocyanate group can be achieved through several methods, broadly categorized into phosgenation and non-phosgene routes.

Phosgenation and Analogous Methods for Isocyanate Formation

The traditional and most established method for the industrial production of isocyanates is the reaction of the corresponding amine with phosgene (COCl₂). unimi.it In the case of this compound, this involves the reaction of 3-aminophenol with phosgene. The reaction proceeds through an intermediate carbamoyl chloride, which upon heating, eliminates hydrogen chloride to yield the isocyanate.

Reaction Scheme:

HO-C₆H₄-NH₂ + COCl₂ → [HO-C₆H₄-NHCOCl] + HCl → HO-C₆H₄-NCO + HCl

While this method is highly efficient, the extreme toxicity of phosgene has prompted the development of safer alternatives. nih.gov

Alternative Non-Phosgene Routes

Growing environmental and safety concerns have driven research into non-phosgene routes for isocyanate synthesis. ionike.comebrary.net These methods avoid the use of highly toxic reagents and often offer greener reaction pathways.

Reductive carbonylation of nitro compounds offers a direct route to isocyanates, bypassing the need for the amine precursor. unimi.it For this compound, this would involve the reductive carbonylation of 3-nitrophenol. This process typically utilizes carbon monoxide as the carbonyl source in the presence of a catalyst, often based on palladium or rhodium. nih.govresearchgate.net The reaction can be summarized as:

HO-C₆H₄-NO₂ + 3CO → HO-C₆H₄-NCO + 2CO₂

This method is attractive as it starts from a readily available nitro compound and utilizes carbon monoxide, a relatively inexpensive C1 source. ionike.com Research has focused on developing efficient and selective catalyst systems to maximize the yield of the desired isocyanate and minimize side reactions. nih.gov

Table 1: Comparison of Catalytic Systems for Reductive Carbonylation

| Catalyst System | Precursor | Product | Yield (%) | Reference |

| PdCl₂/Alkylimidazole | Nitrobenzene | Phenyl Isocyanate | 63.5 | researchgate.net |

| Pd@phen-POP | Nitroarenes | Carbamates | High | nih.gov |

| RhH(CO)(PPh₃)₃/MoCl₅ | Aromatic Nitro Compounds | Aromatic Isocyanates | Increased | researchgate.net |

Rearrangement Reactions

Several rearrangement reactions provide pathways to isocyanates from carboxylic acid derivatives. These reactions, such as the Curtius, Hofmann, and Lossen rearrangements, proceed through a common isocyanate intermediate. thermofisher.commasterorganicchemistry.com

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. ebrary.netmasterorganicchemistry.com For the synthesis of this compound, the corresponding acyl azide of 3-hydroxybenzoic acid would be the starting material. The isocyanate can then be trapped or isolated. masterorganicchemistry.com

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (e.g., bromine) and a strong base to yield an isocyanate, which is then typically hydrolyzed to an amine with one fewer carbon atom. masterorganicchemistry.com To obtain this compound, the amide of 3-hydroxybenzoic acid would be the precursor.

Lossen Rearrangement: This rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate upon heating. thermofisher.com The starting material for this compound would be the hydroxamic acid derived from 3-hydroxybenzoic acid.

Regioselective Functionalization Strategies

Regioselective synthesis is crucial when dealing with substituted aromatic compounds to ensure the formation of the desired isomer. rsc.orgnih.govmdpi.com In the context of this compound synthesis, regioselectivity is primarily determined by the starting material, 3-aminophenol or 3-nitrophenol. The directing effects of the amino/nitro and hydroxyl groups on the aromatic ring dictate the position of further substitutions. For instance, in the synthesis of derivatives of this compound, understanding the directing effects of the existing functional groups is paramount for achieving the desired regiochemistry. rsc.org

Multi-Step Synthetic Route Design and Optimization

The design of a multi-step synthesis for this compound involves selecting a sequence of reactions that is efficient, cost-effective, and safe. researchgate.netyoutube.comyoutube.com Optimization of such a route requires careful consideration of various factors at each step, including reaction conditions (temperature, pressure, solvent), catalyst selection, and purification methods. nih.govnih.gov

Table 2: Key Considerations in Multi-Step Synthesis Optimization

| Parameter | Objective | Methods |

| Reaction Conditions | Maximize yield and selectivity, minimize reaction time | Design of Experiments (DoE), High-Throughput Screening |

| Catalyst | High activity, selectivity, and stability; ease of separation | Catalyst screening, kinetic studies |

| Solvent | Good solubility of reactants, minimal environmental impact | Green solvent selection, solvent recycling |

| Purification | High purity of final product, minimal product loss | Crystallization, distillation, chromatography optimization |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Isocyanatophenol

Electrophilic Reactivity of the Isocyanate Functionality

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom. diva-portal.orgnih.gov This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, which creates a significant partial positive charge on the central carbon atom. poliuretanos.net Resonance structures of the isocyanate group illustrate this charge distribution, highlighting the carbon's susceptibility to nucleophilic attack. nih.govpoliuretanos.net

The reactivity of the isocyanate group is further modulated by the substituents on the aromatic ring. diva-portal.orgnih.gov In 3-Isocyanatophenol, the hydroxyl group (–OH) at the meta position acts as an electron-withdrawing group via the inductive effect, which can enhance the electrophilic character of the isocyanate carbon, thereby increasing its reactivity toward nucleophiles. diva-portal.org Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the benzene (B151609) ring. diva-portal.orgpoliuretanos.net

Nucleophilic Attack at the Isocyanate Group

The primary reaction pathway for the isocyanate group involves nucleophilic addition to the electrophilic carbon atom. diva-portal.orgsaskoer.ca Compounds with an active hydrogen, such as alcohols, amines, and water, readily react with the isocyanate to form addition products. diva-portal.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, followed by the transfer of a proton to the nitrogen atom. nih.gov

This compound reacts with alcohols and other hydroxyl-containing compounds to form urethanes (also known as carbamates). diva-portal.orggoogle.com This reaction is fundamental to the synthesis of polyurethanes. free.frmdpi.com The reaction is exothermic and can be catalyzed by bases, such as tertiary amines, or organometallic compounds. poliuretanos.net The nucleophilic oxygen of the alcohol attacks the isocyanate carbon, leading to the formation of a stable urethane (B1682113) linkage. crowdchem.net

Table 1: Representative Urethane Formation Reactions This table presents illustrative examples of urethane formation from this compound with various alcohols. Reaction conditions are typical for this transformation.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol | Triethylamine | Methyl (3-hydroxyphenyl)carbamate |

| This compound | Ethanol | Dibutyltin (B87310) dilaurate | Ethyl (3-hydroxyphenyl)carbamate |

| This compound | 1-Butanol | None (thermal) | Butyl (3-hydroxyphenyl)carbamate |

The reaction between this compound and primary or secondary amines yields substituted ureas. google.comvulcanchem.com This reaction is generally very rapid and often proceeds to completion without the need for heating or catalysis. google.com The high nucleophilicity of the amine's nitrogen atom facilitates a swift attack on the isocyanate carbon. diva-portal.org The general order of reactivity for nucleophiles with isocyanates is aliphatic amines > aromatic amines > alcohols. diva-portal.org The reaction can be carried out at temperatures ranging from 0°C to 100°C. google.com

Table 2: Representative Urea (B33335) Formation Reactions This table provides examples of urea formation from this compound with various amines.

| Reactant 1 | Reactant 2 | Temperature | Product |

| This compound | Ammonia | 20-60°C | (3-Hydroxyphenyl)urea |

| This compound | Aniline | 20-60°C | 1-(3-Hydroxyphenyl)-3-phenylurea |

| This compound | Diethylamine | 20-60°C | 1-(3-Hydroxyphenyl)-3,3-diethylurea |

In the presence of water, the isocyanate group of this compound undergoes hydrolysis. free.fr The initial step is the nucleophilic attack of water on the isocyanate carbon, forming an unstable carbamic acid intermediate (3-hydroxyphenylcarbamic acid). free.fr Carbamic acids readily decompose, eliminating carbon dioxide to yield the corresponding amine. free.fr In this case, the product is 3-aminophenol (B1664112). The newly formed amine can then react with another molecule of this compound to form a disubstituted urea, as described in the previous section.

R-NCO + H₂O → [R-NHCOOH] (Carbamic Acid Intermediate)

[R-NHCOOH] → R-NH₂ + CO₂ (Amine + Carbon Dioxide)

Intramolecular Reaction Pathways Considerations

The presence of both a nucleophilic hydroxyl group and an electrophilic isocyanate group within the same molecule raises the possibility of intramolecular reactions. Such pathways are highly dependent on the spatial arrangement and relative orientation of the reacting groups. For isocyanatophenols, intramolecular cyclization can lead to the formation of heterocyclic structures.

A well-documented example is the cyclization of the related isomer, 2-isocyanatophenol (B14069052). In this case, the ortho-positioning of the functional groups facilitates a rapid intramolecular nucleophilic attack of the phenolic oxygen onto the isocyanate carbon, forming a stable five-membered ring system, 2-benzoxazolinone. researchgate.netcolab.ws This reaction can occur spontaneously or be catalyzed.

For this compound, a similar intramolecular cyclization is mechanistically plausible but faces different stereoelectronic constraints. The meta-orientation of the groups means that a direct cyclization would lead to the formation of a six-membered ring. While the formation of six-membered rings is generally favorable in organic chemistry, the specific geometry required for the phenolic oxygen to attack the isocyanate carbon in the 3-position is less ideal than the arrangement in the 2-isomer. masterorganicchemistry.com The reaction would proceed via a nucleophilic attack on the central carbon of the N=C=O group, followed by proton transfer to form a cyclic carbamate (B1207046) (a benzoxazinone (B8607429) derivative). The favorability of this pathway compared to intermolecular reactions, such as polymerization, would depend heavily on reaction conditions like concentration and temperature.

Advanced Mechanistic Investigations

To gain a deeper understanding of the reactivity of this compound, particularly the competition between different reaction pathways, advanced mechanistic studies are essential. These investigations combine experimental kinetics and thermodynamics with powerful computational modeling.

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, respectively. nih.govresearchgate.net For a reaction involving this compound, a kinetic analysis would determine the rate law, rate constants (k), and the activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to occur. dalalinstitute.comlibretexts.org

Thermodynamic characterization involves measuring the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. pjoes.com These parameters indicate whether a reaction is exothermic or endothermic (ΔH), whether it proceeds with an increase or decrease in disorder (ΔS), and whether it is spontaneous under given conditions (ΔG). dalalinstitute.com For instance, comparing the thermodynamic parameters for an etherification reaction versus an intramolecular cyclization would reveal which product is more stable (thermodynamic product) and which forms faster (kinetic product). masterorganicchemistry.com

The table below outlines the key parameters obtained from such studies and their significance.

| Parameter | Symbol | Significance | Ref. |

| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. A lower Ea corresponds to a faster reaction rate. | libretexts.org |

| Enthalpy of Activation | ΔH‡ | The heat absorbed or released in forming the transition state from the reactants. | dalalinstitute.com |

| Entropy of Activation | ΔS‡ | The change in disorder when reactants form the transition state. It reflects the geometric and orientational requirements of the transition state. | dalalinstitute.com |

| Gibbs Free Energy of Activation | ΔG‡ | The overall energy barrier of the reaction, combining enthalpy and entropy. It directly relates to the reaction rate constant. | dalalinstitute.comwikipedia.org |

| Enthalpy of Reaction | ΔH | The net heat change of the reaction, indicating if it is exothermic (negative) or endothermic (positive). | pjoes.com |

| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity of a reaction at equilibrium. A negative value indicates a spontaneous process. | dalalinstitute.com |

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level, offering insights that are often difficult to obtain experimentally. catalysis.blog

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to model the electronic structure of molecules and map out the potential energy surface (PES) of a reaction. nih.govnumberanalytics.com By calculating the energies of reactants, intermediates, products, and, crucially, transition states, a complete reaction pathway can be charted. mdpi.comnumberanalytics.com

For a reaction of this compound, such as its reaction with an alcohol to form a urethane (a model for polymer formation) or an intramolecular cyclization, QM calculations can:

Optimize the three-dimensional geometries of all stationary points along the reaction coordinate. mdpi.com

Calculate the relative energies to determine thermodynamic stability and reaction barriers.

Visualize the structure of the transition state, revealing the nature of bond-forming and bond-breaking processes. mdpi.comnumberanalytics.com

Incorporate solvent effects using implicit solvation models to better simulate real-world conditions. mdpi.com

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be employed, treating the reactive core of the molecule with high-level QM theory while the surrounding environment is described by a less computationally demanding molecular mechanics force field. mpg.de

Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction based on the properties of the transition state. wikipedia.orgumn.edu The central equation of TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡). libretexts.orgox.ac.uk

The ΔG‡ value is a key output from the QM calculations described in the previous section. By combining the computationally derived ΔG‡ with the Eyring equation, it is possible to predict theoretical reaction rate constants ab initio. umn.edu This approach allows researchers to:

Estimate reaction rates before performing experiments.

Compare the rates of competing pathways (e.g., intermolecular vs. intramolecular reactions) to predict the major product.

Understand the factors controlling reactivity by dissecting ΔG‡ into its enthalpic (ΔH‡) and entropic (ΔS‡) components. wikipedia.org

Computational Chemistry for Reaction Pathway Mapping

Molecular Dynamics (MD) Simulations in Mechanistic Studies

Direct experimental observation of molecular interactions and transition states during a chemical reaction is exceptionally challenging. Molecular dynamics (MD) simulations have become a powerful computational tool to investigate the complex behavior of molecules at an atomic level, providing detailed, time-resolved insights into reaction mechanisms that are often inaccessible through experimental means alone. researchgate.net

While specific MD simulation studies on this compound are not prevalent in the current literature, the application of these techniques can be extrapolated from studies on other reactive organic molecules. MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe the temporal evolution of a system and identify transient intermediates and reaction pathways. researchgate.net

For a molecule like this compound, MD simulations could be employed to study key reactions, such as:

Urethane Formation: The reaction with alcohols to form carbamates (urethanes).

Urea Formation: The reaction with amines to produce urea derivatives.

Cyclotrimerization: The self-reaction of isocyanates at elevated temperatures to form stable isocyanurates.

A particularly powerful approach for studying chemical reactions is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.govnumberanalytics.com In a QM/MM simulation, the chemically reactive core of the system (e.g., the this compound molecule and the attacking nucleophile) is treated with high-accuracy quantum mechanics, which can model the breaking and forming of chemical bonds. The surrounding environment, such as the solvent, is treated with more computationally efficient molecular mechanics. numberanalytics.commdpi.com This dual approach provides a balance between accuracy and computational feasibility, making it ideal for studying reaction mechanisms in large, complex systems. nih.govnumberanalytics.com

For this compound, QM/MM simulations could provide critical data on:

Potential Energy Surfaces (PES): Mapping the energy landscape of a reaction to identify transition states, intermediates, and activation energy barriers. numberanalytics.com

Solvent Effects: Elucidating the role of solvent molecules in stabilizing or destabilizing reactants, transition states, and products.

Reaction Dynamics: Understanding the precise atomic motions that lead from reactants to products, which can differ from the minimum energy path on the potential energy surface. oup.com

The application of advanced simulation techniques like metadynamics could further enhance the exploration of the conformational space and overcome the high energy barriers associated with chemical reactions, allowing for the efficient calculation of free energy profiles. acs.org The insights gained from such computational studies would be invaluable for optimizing reaction conditions and guiding the synthesis of new materials derived from this compound. lidsen.com

Analysis of Electronic and Steric Effects on Reactivity

The reactivity of the this compound molecule is fundamentally controlled by the electronic and steric properties of the hydroxyl and isocyanate substituents and their meta orientation on the benzene ring. wikipedia.org

Electronic Effects

Electronic effects describe how substituents influence the electron density distribution within a molecule, which in turn affects its reactivity. numberanalytics.com These effects are typically categorized as inductive and resonance effects.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Both the oxygen in the -OH group and the nitrogen in the -NCO group are highly electronegative, exerting an electron-withdrawing inductive effect (-I) on the aromatic ring.

Resonance (Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.

The isocyanate group is a deactivating group. It withdraws electron density from the ring through both a strong inductive effect (-I) and a deactivating resonance effect (-M) due to the π-bonds within the -N=C=O system. libretexts.org

In this compound, the meta positioning of these groups leads to a complex interplay of their electronic influences. The activating, ortho, para-directing -OH group and the deactivating, meta-directing -NCO group have antagonistic effects. msu.edu The -OH group enriches the electron density at its ortho positions (C2, C6) and its para position (C4). The -NCO group withdraws electron density, deactivating the ring, particularly at the ortho and para positions relative to itself (C2, C4, C5). This complex electronic landscape dictates the regioselectivity of further substitution reactions on the aromatic ring.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| Hydroxyl (-OH) | -I (Withdrawing) | +M (Donating) | Activating | ortho, para |

| Isocyanate (-NCO) | -I (Withdrawing) | -M (Withdrawing) | Deactivating | meta |

Steric Effects

Steric effects arise from the spatial arrangement of atoms, where bulky groups can physically hinder the approach of a reactant to a reaction site. numberanalytics.com

In this compound, the substituents are in a 1,3-relationship. This arrangement results in less steric hindrance compared to the 1,2-substituted isomer (2-isocyanatophenol). The positions ortho to the hydroxyl group (C2 and C6) and the isocyanate group (C2 and C4) are relatively accessible. However, the C2 position, being ortho to both substituents, would experience the most significant steric crowding. This reduced steric hindrance, compared to the ortho isomer, can influence the rates of reaction at the functional groups and the regioselectivity of substitution on the aromatic ring. For instance, in reactions involving nucleophilic attack on the highly electrophilic carbon of the isocyanate group, the meta position of the -OH group offers less steric impediment than an ortho -OH group would. orgosolver.com

Design and Synthesis of Advanced Materials from 3 Isocyanatophenol

Polymeric Systems and Network Formation

3-Isocyanatophenol can be utilized as a monomer or co-monomer in the creation of polymeric networks, contributing to enhanced material properties.

Polyurethanes (PUs) are formed through the reaction of isocyanates with polyols. This compound, possessing an isocyanate group, can be incorporated into PU formulations. While specific research detailing the direct use of this compound in commercial polyurethane synthesis is not extensively documented in the provided search snippets, the general principles of isocyanate chemistry apply. Isocyanates react with hydroxyl groups to form urethane (B1682113) linkages, creating polymer chains tsijournals.com. The presence of the phenolic hydroxyl group on this compound could potentially lead to self-crosslinking or act as a reactive site for further modification within the polyurethane matrix, contributing to improved thermal stability and mechanical strength through crosslinking specialchem.comebeammachine.comresearchgate.net. Crosslinking restricts polymer chain movement, enhancing dimensional stability, solvent resistance, and heat distortion temperatures dtic.mil.

The functional groups of this compound make it a candidate for constructing more complex polymer architectures beyond simple linear chains. Its isocyanate group can initiate polymerization or be incorporated into block copolymers. For instance, isocyanates can be used in coordination polymerization to create block copolymers with controlled molecular weights and architectures mdpi.com. While specific examples using this compound are not detailed, the general ability of isocyanates to form block copolymers suggests potential for creating materials with distinct soft and hard segments, influencing properties like elasticity and thermal behavior mdpi.comnih.gov. The development of complex polymeric architectures often relies on controlled polymerization techniques, where monomers with specific functionalities are precisely sequenced rsc.orgmdpi.com.

Environmental and Degradation Pathways of 3 Isocyanatophenol

Degradation Mechanisms in Aqueous Environments

The primary degradation mechanism for 3-isocyanatophenol in aqueous environments is hydrolysis. The isocyanate (-NCO) functional group is highly reactive towards nucleophiles, including water. The reaction proceeds through a well-established pathway for aromatic isocyanates.

The initial step involves the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group. This addition reaction forms an unstable carbamic acid intermediate (3-hydroxyphenylcarbamic acid). Carbamic acids are generally transient and readily decompose in the aqueous medium. The decomposition of the carbamic acid intermediate results in the formation of 3-aminophenol (B1664112) and carbon dioxide.

This hydrolysis process is significant in determining the environmental persistence of this compound, as it leads to the formation of a more stable and less reactive compound, 3-aminophenol. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts.

The newly formed 3-aminophenol can potentially react with another molecule of this compound, if present in sufficient concentration, to form a disubstituted urea (B33335). This secondary reaction can lead to the formation of more complex and persistent degradation products.

Interactive Data Table: Hydrolysis of this compound

| Reactant | Intermediate | Product(s) |

| This compound | 3-Hydroxyphenylcarbamic acid | 3-Aminophenol, Carbon Dioxide |

Electrochemical Degradation Processes and Intermediates

While specific studies on the electrochemical degradation of this compound are not extensively documented, the degradation pathways can be inferred from the electrochemical behavior of similar aromatic compounds, such as phenols and other substituted aromatic molecules. Electrochemical degradation typically involves oxidation or reduction reactions at the surface of an electrode.

Electrochemical Oxidation:

Electrochemical oxidation is a promising method for the degradation of persistent organic pollutants. For this compound, oxidation would likely target both the phenolic hydroxyl group and the aromatic ring. The process can occur through direct electron transfer at the anode or, more commonly, through indirect oxidation by electrochemically generated reactive oxygen species, such as hydroxyl radicals (•OH).

The attack of hydroxyl radicals on the aromatic ring can lead to hydroxylation, followed by ring-opening, and eventual mineralization to carbon dioxide, water, and inorganic ions. The isocyanate group would also be susceptible to oxidation. Potential intermediates in the electrochemical oxidation of this compound could include hydroxylated derivatives of this compound, aromatic fragments, and short-chain carboxylic acids before complete mineralization.

Electrochemical Reduction:

Electrochemical reduction could potentially target the isocyanate group. However, the reduction of isocyanates is less commonly studied for environmental remediation compared to oxidation. It is plausible that the -NCO group could be reduced, but the specific intermediates and final products of such a reaction for this compound are not well-established in the scientific literature.

Interactive Data Table: Potential Electrochemical Degradation of this compound

| Process | Potential Target | Potential Intermediates | Potential Final Products |

| Oxidation | Aromatic Ring, Hydroxyl Group, Isocyanate Group | Hydroxylated derivatives, aromatic fragments, short-chain carboxylic acids | Carbon Dioxide, Water, Inorganic Ions |

| Reduction | Isocyanate Group | (Not well-established) | (Not well-established) |

Photolytic and Other Environmental Transformation Pathways

Photolytic degradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from sunlight. Aromatic isocyanates are known to be susceptible to photodegradation. pflaumer.com The aromatic ring in this compound can absorb UV radiation, leading to the excitation of electrons and subsequent chemical reactions.

The photodegradation of aromatic isocyanates can proceed through various mechanisms, including photo-Fries rearrangement and bond cleavage. For this compound, exposure to sunlight could lead to the cleavage of the N-C bond of the isocyanate group or transformations involving the aromatic ring. This can result in the formation of a variety of photoproducts. The presence of photosensitizers in the environment, such as humic acids, could potentially accelerate the photolytic degradation of this compound.

In addition to direct photolysis, indirect photolysis involving reactive species generated by sunlight, such as hydroxyl radicals in sunlit surface waters, can also contribute to the transformation of this compound. These reactive species can attack the molecule in a similar manner to that described in electrochemical oxidation, leading to its degradation.

Interactive Data Table: Potential Photolytic Degradation Pathways of this compound

| Pathway | Trigger | Potential Mechanisms | Potential Products |

| Direct Photolysis | UV Radiation | Photo-Fries rearrangement, Bond cleavage | Various photoproducts |

| Indirect Photolysis | Reactive Oxygen Species (e.g., •OH) | Hydroxylation, Oxidation | Hydroxylated derivatives, Mineralization products |

Future Perspectives and Emerging Research Avenues

Catalytic Innovations in 3-Isocyanatophenol Chemistry

The development of novel catalytic systems is a cornerstone of modern chemical synthesis, and the production of isocyanates is a prime area for innovation. Historically, the synthesis of aromatic isocyanates has been dominated by methods that are effective but raise environmental and safety concerns. The future of this compound chemistry will likely be shaped by catalytic processes that offer milder reaction conditions, higher selectivity, and the avoidance of hazardous reagents.

Research into catalyzed carbonylations of nitroaromatic compounds presents a promising alternative to traditional methods. researchgate.net Group VIII metal complexes are at the forefront of this research, demonstrating potential for both direct and indirect carbonylation processes. researchgate.net For instance, palladium-catalyzed reductive carbonylation of nitro compounds is a focal point of investigation for producing aromatic isocyanates. universiteitleiden.nl The development of robust and recyclable catalysts, potentially based on palladium or other transition metals, could lead to more sustainable manufacturing pathways for this compound. universiteitleiden.nl

Furthermore, catalysis plays a crucial role in the reactions of isocyanates themselves. The reaction of isocyanates with hydroxyl groups, fundamental to the formation of polyurethanes, is commonly catalyzed by organotin compounds like dibutyltin (B87310) dilaurate (DBTDL). chimia.ch However, due to the toxicity of some organotin compounds, there is a significant push to develop alternatives. wernerblank.com Zirconium complexes have emerged as highly effective and more selective catalysts for the isocyanate-hydroxyl reaction, potentially minimizing side reactions with water. chimia.chwernerblank.com The application of such innovative catalysts to reactions involving this compound could enable the creation of novel polyurethane materials with precisely controlled properties.

Table 1: Comparison of Catalysts in Isocyanate Reactions

| Catalyst Type | Advantages | Disadvantages | Potential Relevance for this compound |

| Organotin Compounds (e.g., DBTDL) | Highly effective | Not selective, potential toxicity | Current standard, but likely to be replaced by greener alternatives. |

| Zirconium Chelates | High reaction rates, more selective for isocyanate-hydroxyl reaction | Can have shorter pot life in some systems wernerblank.com | Promising for developing advanced polyurethane systems with improved control over the curing process. |

| Palladium Complexes | Enables phosgene-free synthesis routes from nitroaromatics | Can be expensive, catalyst recovery is crucial | Key for developing more sustainable synthesis pathways. |

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, with a focus on waste prevention, atom economy, and the use of safer chemicals and solvents. chemistryjournals.netnih.gov The production of isocyanates, traditionally reliant on the highly toxic phosgene, is a key target for the application of these principles. rsc.orgacs.org Future research into the synthesis of this compound will undoubtedly prioritize the development of phosgene-free routes.

Several non-phosgene methods are under investigation for isocyanate production. These include the reductive carbonylation of nitro compounds, oxidative carbonylation of amines, and methods utilizing dimethyl carbonate or urea (B33335). acs.org A promising approach involves the thermal decomposition of carbamates, which can be synthesized without the use of phosgene. acs.orgresearchgate.net The development of efficient catalysts for this decomposition is a critical area of research. researchgate.netresearchgate.net

Moreover, the use of renewable feedstocks is a central tenet of green chemistry. While many aromatic isocyanates are derived from petrochemicals, there is growing interest in bio-based alternatives. rsc.org Research into the synthesis of aromatic isocyanates from renewable sources, such as lignin, could eventually provide more sustainable pathways for producing compounds like this compound. researchgate.net The Curtius rearrangement of acyl azides, which can be derived from renewable carboxylic acids, represents another sustainable, phosgene-free route to isocyanates, and advancements in flow chemistry are making this method safer and more scalable. researchgate.net

Integration in Advanced Functional Materials Development

The high reactivity of the isocyanate group makes it a valuable functional group for the synthesis of a wide range of polymers and advanced materials. osha.gov this compound, with its dual isocyanate and hydroxyl functionalities (though the latter is typically a precursor), is well-suited for integration into complex polymer architectures. Future research is likely to explore the use of this compound and its derivatives as monomers for novel functional polymers with tailored properties.

Isocyanates are fundamental building blocks for polyurethanes, a versatile class of polymers with applications ranging from foams and coatings to elastomers and adhesives. osha.govpatsnap.com The specific structure of the isocyanate monomer influences the final properties of the polyurethane. The aromatic nature of this compound can impart rigidity and thermal stability to the polymer backbone. Research into the formulation of novel polyurethanes based on this compound could lead to materials with enhanced performance characteristics for specialized applications.

Beyond traditional polyurethanes, isocyanates are used to create a variety of functional materials. The development of isocyanate-functional polymers allows for subsequent modification through "click" chemistry, enabling the attachment of a wide range of functional moieties. This approach can be used to create surfaces with specific properties or to develop advanced materials for biomedical applications, such as biodegradable adhesives. nih.gov The integration of this compound into such systems could provide a platform for developing new smart materials and biomedical devices.

Computational Predictions for Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and properties of chemical compounds. scirp.org For a molecule like this compound, computational studies can provide valuable insights that guide experimental research and accelerate the discovery of new applications.

Furthermore, computational models can be used to investigate the mechanisms of reactions involving this compound, including its polymerization and its reactions with various nucleophiles. mdpi.com For example, DFT studies have been used to elucidate the catalytic mechanism of urethane (B1682113) formation in the presence of different catalysts. mdpi.com Applying these computational methods to this compound could help in the rational design of new catalysts and the optimization of reaction conditions for synthesizing novel polymers. Computational modeling can also predict the properties of polymers derived from this compound, aiding in the design of materials with specific thermal, mechanical, or electronic characteristics. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for 3-isocyanatophenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via the phosgenation of 3-aminophenol under controlled anhydrous conditions. Purification often involves fractional distillation or recrystallization using non-polar solvents (e.g., hexane). Reaction parameters such as temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios of phosgene must be rigorously monitored to avoid polymerization or hydrolysis . Safety protocols for handling toxic intermediates (e.g., phosgene) should align with OSHA Hazard Communication Standards, including fume hood use and PPE .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of the isocyanate group (NCO stretch at ~2250 cm⁻¹) and phenolic -OH (broad peak at ~3200 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbons (δ 110–150 ppm), with careful solvent selection (e.g., deuterated DMSO) to prevent reactivity .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for reproducibility) .

Cross-referencing with NIST Chemistry WebBook spectral data ensures accuracy .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in certified fume hoods to mitigate inhalation risks from volatile isocyanates .

- Waste Disposal : Neutralize residual isocyanate groups with ethanolamine before disposal, adhering to EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms of this compound with nucleophiles (e.g., amines)?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediates .

- Computational Modeling : Use density functional theory (DFT) to compare activation energies of proposed pathways (e.g., direct vs. stepwise nucleophilic attack) .

- Isotopic Labeling : Track ¹⁵N-labeled isocyanate groups to distinguish between competing mechanisms .

Literature gaps often arise from solvent polarity effects, requiring systematic replication of prior studies .

Q. What experimental strategies optimize regioselectivity in this compound-based heterocyclic syntheses?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the isocyanate group, reducing side reactions .

- Catalyst Design : Lewis acids (e.g., ZnCl₂) can direct cyclization toward 6-membered rings over 5-membered analogs .

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading) for statistically validated outcomes .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Bioassay Standardization : Use positive/negative controls (e.g., known enzyme inhibitors) and IC₅₀ replicates to minimize variability .

- Structural Confirmation : Validate derivative purity via X-ray crystallography to rule out polymorphic interference .

- Meta-Analysis : Use SciFinder to compare datasets across journals, prioritizing studies with full experimental disclosures .

Data Contradiction Analysis

Q. What methodologies reconcile conflicting thermal stability data for this compound under storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 weeks and monitor degradation via TGA/DSC .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify decomposition products (e.g., CO₂ from hydrolysis) to pinpoint instability triggers .

Contradictions often stem from moisture exposure; thus, anhydrous storage in amber vials is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.